4-Cycloheptylbutan-2-amine
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Overview
Description
4-Cycloheptylbutan-2-amine is an organic compound with the molecular formula C11H23N It features a cycloheptyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylbutan-2-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptyl bromide with butan-2-amine under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Cycloheptyl bromide is reacted with butan-2-amine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted amines or sulfonamides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, sulfonyl chlorides (e.g., tosyl chloride) in pyridine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, sulfonamides.
Scientific Research Applications
4-Cycloheptylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Cycloheptylbutan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cycloheptyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity for its targets. Pathways involved may include receptor binding and enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbutan-2-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclopentylbutan-2-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Cyclooctylbutan-2-amine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
4-Cycloheptylbutan-2-amine is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4-cycloheptylbutan-2-amine |
InChI |
InChI=1S/C11H23N/c1-10(12)8-9-11-6-4-2-3-5-7-11/h10-11H,2-9,12H2,1H3 |
InChI Key |
YOACBUOOMLSDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCCCC1)N |
Origin of Product |
United States |
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